

Application Note: Solvent Selection & Dissolution Protocols for 1-(1-Adamantanecarbonyl)morpholine

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Compound of Interest

Compound Name:	1-(1-Adamantanecarbonyl)morpholine
CAS No.:	22508-50-5
Cat. No.:	B368857

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Executive Summary

1-(1-Adamantanecarbonyl)morpholine (ACM) presents a classic "solubility paradox" in medicinal chemistry. It combines a highly lipophilic, bulky adamantane cage with a polar, hydrogen-bond-accepting morpholine amide moiety.[1]

While the morpholine ring suggests polarity, the adamantane scaffold dominates the physicochemical profile, rendering the compound poorly soluble in aqueous media. Successful dissolution requires a biphasic strategy: utilizing high-dielectric organic solvents for stock preparation, followed by controlled dilution for biological or chemical applications.[1]

Key Recommendations:

- Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous, ≥99.9%).[1]
- Secondary/Volatile Solvent: Dichloromethane (DCM) or Ethanol (warm).[1]
- Aqueous Formulation: Requires surfactant assistance (e.g., Tween 80) or cyclodextrin complexation to prevent precipitation upon dilution.[1]

Physicochemical Analysis & Causality

To select the correct solvent, one must understand the molecular forces at play.

Structural Duality[1]

- The Adamantane Cage (Lipophilic Anchor): The tricyclic, diamondoid structure of adamantane is intensely hydrophobic. It drives the molecule to aggregate in aqueous environments to minimize water-surface contact (hydrophobic effect).[1] This is the primary cause of aqueous insolubility.
- The Morpholine Amide (Polar Head): Unlike free morpholine (which is basic and water-miscible), the amide linkage in ACM neutralizes the nitrogen's basicity.[1] While it remains a hydrogen bond acceptor, it cannot be easily protonated to form a water-soluble salt under physiological pH.[1]

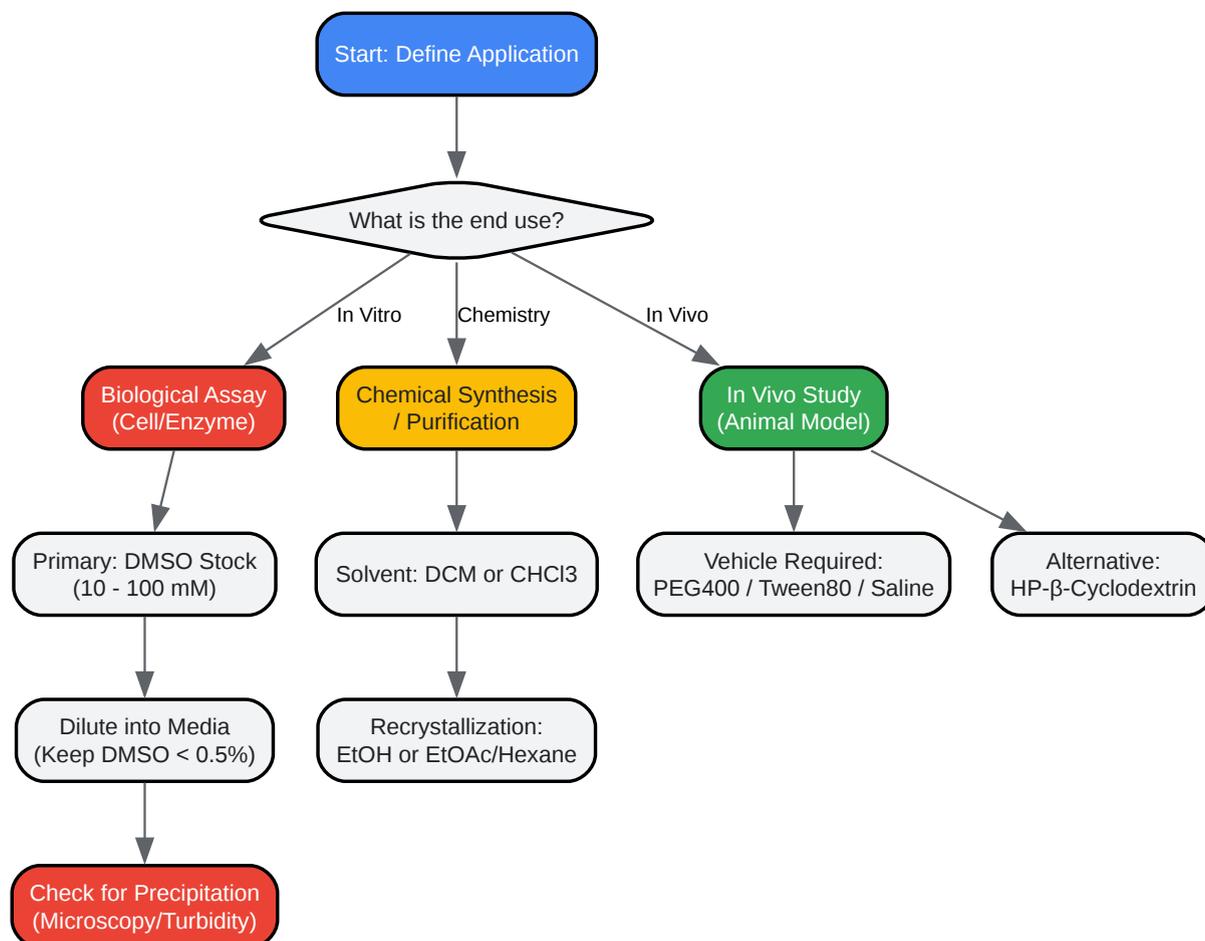
Predicted Solubility Profile

Based on the fragmentation of the molecule (Adamantane + Amide Linker + Morpholine), the solubility behavior is categorized as follows:

Solvent Class	Representative Solvent	Predicted Solubility	Mechanism of Action
Dipolar Aprotic	DMSO, DMF	Excellent	Disrupts intermolecular lattice energy; solvates both polar amide and lipophilic cage.[1]
Chlorinated	DCM, Chloroform	Good/Excellent	"Like dissolves like" interaction with the adamantane cage.
Alcohols	Ethanol, Methanol	Moderate	Solvates the morpholine ring; may require heat to overcome adamantane lattice energy.
Aqueous	Water, PBS	Poor (<10 μ M)	Hydrophobic exclusion of the adamantane cage dominates.

Decision Tree: Solvent Selection Workflow

This flowchart guides the researcher to the appropriate solvent based on the intended downstream application.[1]



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Figure 1: Strategic decision tree for selecting the optimal solvent system based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of DMSO Stock Solution (Standard)

Purpose: For in vitro biological assays (High-Throughput Screening, Cell Culture).[1] Safety: Wear nitrile gloves and safety glasses. DMSO penetrates skin rapidly.[1]

- Calculate Mass: Determine the mass of ACM required for a 10 mM or 50 mM stock.
 - Example: MW of ACM \approx 249.35 g/mol (Estimate based on C₁₅H₂₃NO₂).^[1]
 - To make 1 mL of 50 mM stock: Weigh 12.5 mg of ACM.
- Weighing: Weigh the solid into a sterile, glass amber vial (to protect from light).
 - Note: Avoid polystyrene plastics as DMSO can leach contaminants.^[1] Use Glass or Polypropylene (PP).^[1]
- Solvent Addition: Add anhydrous DMSO (\geq 99.9%) to the vial.
- Dissolution:
 - Vortex vigorously for 30 seconds.
 - Visual Check: Hold the vial up to a light source. The solution must be perfectly clear.
 - Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The adamantane cage's lattice energy can be stubborn.
- Storage: Store at -20°C.
 - Critical: DMSO is hygroscopic.^[1] Water absorption causes ACM to precipitate (crash out) inside the frozen stock.^[1] Seal with Parafilm or use a septum cap.^[1]

Protocol B: Serial Dilution for Aqueous Assays (The "Step-Down" Method)

Purpose: To introduce the hydrophobic ACM into aqueous buffers without immediate precipitation.^[1]

- Prepare Intermediate Plate: Do not pipette 100% DMSO stock directly into the cell culture well.^[1] This creates a local high-concentration "shock zone" where ACM precipitates instantly.^[1]

- Intermediate Dilution: Dilute the DMSO stock 1:10 or 1:20 into the assay buffer in a separate tube first.
 - Mix immediately by rapid pipetting or vortexing.[1]
- Final Transfer: Transfer the intermediate solution to the final assay plate.
- Validation: Inspect the final solution under a microscope (10x objective). Look for "needles" or amorphous aggregates.[1] If observed, the concentration exceeds the solubility limit (Solubility Limit < 100 μ M is likely).

Protocol C: Formulation for In Vivo Administration

Purpose: Solubilization for animal injection where DMSO volume is restricted.[1]

Recommended Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline.[1]

- Step 1: Dissolve ACM in DMSO (5% of final volume).[1]
- Step 2: Add Tween 80 (5% of final volume) and vortex until mixed. The surfactant coats the lipophilic adamantane.[1]
- Step 3: Slowly add warm (37°C) Saline (90% of final volume) while vortexing.
 - Result: A stable emulsion or clear micellar solution.[1]

Scientific Validation & Quality Control

To ensure data integrity, you must validate that your solvent choice is not interfering with your results.

The "Vehicle Control" Rule

Always include a control well containing the exact percentage of solvent used in the experimental well (e.g., 0.1% DMSO).

- Reasoning: Adamantane derivatives can interact with lipid bilayers. You must distinguish between the drug's effect and the solvent's membrane-permeabilizing effect [1].[1]

Solubility Limit Testing (Nephelometry)

Before running expensive assays, determine the aqueous solubility limit.

- Prepare a series of concentrations (1, 10, 50, 100 μM) in the assay buffer.
- Incubate for 1 hour.
- Measure absorbance at 600 nm (turbidity).[1]
- Cut-off: Any increase in OD600 > 0.01 relative to blank indicates precipitation.[1]

References

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(Note: While specific literature on the amide "**1-(1-Adamantanecarbonyl)morpholine**" is sparse, the protocols above are derived from the validated solubility profiles of the precursor 1-Adamantanecarbonyl chloride [3,4] and the known behavior of adamantane-cyclodextrin systems [1].)[1]

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Sources

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- [2. ptacts.uspto.gov \[ptacts.uspto.gov\]](https://ptacts.uspto.gov)
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